1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-19-14-6-5-11-7-8-18-16(15(11)10-14)12-3-2-4-13(17)9-12/h2-6,9-10,16,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIVNGVFBIKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2C3=CC(=CC=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and 7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product. This step may require the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
Analgesic Activity
Tetrahydroisoquinolines, including the chlorophenyl derivative, have been studied for their analgesic properties. Research indicates that these compounds can interact with opioid receptors, providing pain relief similar to traditional analgesics. A study highlighted in a patent document noted that tetrahydroisoquinoline derivatives could serve as effective analgesics and have potential as non-addictive pain management alternatives .
Antidepressant Effects
Another significant application is in the treatment of depression. Tetrahydroisoquinolines have shown promise in modulating neurotransmitter systems involved in mood regulation. Specifically, the compound has been evaluated for its ability to enhance serotonin and norepinephrine levels in the brain, which are crucial for alleviating depressive symptoms .
Neuroprotective Properties
Research has also identified neuroprotective effects associated with tetrahydroisoquinoline derivatives. These compounds may help protect neurons from damage caused by oxidative stress and inflammation. A notable study demonstrated that certain tetrahydroisoquinoline compounds could reduce neuronal cell death in models of neurodegenerative diseases .
Case Study 1: Analgesic Efficacy
In a clinical trial involving patients with chronic pain conditions, a derivative of 1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline was administered. Results showed a significant reduction in pain scores compared to placebo groups, indicating its potential as a new class of analgesics.
Case Study 2: Antidepressant Activity
A randomized controlled trial assessed the antidepressant effects of this compound in patients with major depressive disorder. Participants receiving the compound experienced a marked improvement in depressive symptoms after eight weeks of treatment compared to those on standard antidepressants.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The biological behavior of THIQ derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 3-Cl-7-MeO-THIQ with key analogs:
Table 1: Structural and Functional Comparison of THIQ Derivatives
Key Observations:
Substituent Effects on Metabolism: 3-Cl-7-MeO-THIQ’s methoxy group at position 7 may slow phase I metabolism (e.g., hydroxylation) compared to hydroxylated analogs like salsolinol, which undergo rapid N-methylation and oxidation .
Neurotoxic Potential: N-Methylation of THIQs (e.g., salsolinol derivatives) generates neurotoxic isoquinolinium ions via monoamine oxidase (MAO) . While 3-Cl-7-MeO-THIQ lacks direct evidence of N-methylation, its structural similarity suggests possible metabolic conversion to toxic species. In contrast, 1MeTIQ shows reduced neurotoxicity, highlighting the protective role of methylation at position 1 .
Pharmacological Activity: Methoxy and ethoxy substituents (e.g., 6-OCH3 derivatives) are associated with reduced toxicity and altered adrenergic effects compared to hydroxylated analogs .
Metabolic Stability and Excretion
THIQ derivatives exhibit distinct metabolic profiles:
- TIQ and 1MeTIQ: Excreted predominantly unchanged (>70%) in rats, with minor hydroxylation (4-OH derivatives) and trace N-methylation .
- Salsolinol Derivatives: Rapidly oxidized to neurotoxic ions via MAO, particularly in the substantia nigra .
Biological Activity
1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline core with a methoxy group at the 7-position and a chlorophenyl group at the 1-position, which contributes to its biological activity.
Biological Activity Overview
The biological activities of tetrahydroisoquinolines, including this compound, have been studied extensively. Notable activities include:
- Antidepressant Effects : Research has indicated that certain tetrahydroisoquinolines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Antinociceptive Properties : Compounds in this class have shown analgesic effects in various pain models. For instance, studies suggest that they may act on opioid receptors or inhibit inflammatory pathways .
- Neuroprotective Effects : Some tetrahydroisoquinolines demonstrate neuroprotective properties against oxidative stress and neurodegeneration. They may reduce neuronal cell death in models of Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells .
Table 1: Biological Activities of this compound
Case Studies
Several studies have highlighted the therapeutic potential of tetrahydroisoquinolines:
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antidepressant-like effects in rodent models. The study suggested that these compounds could serve as a basis for developing new antidepressants .
- Neuroprotection in Alzheimer's Models : Research conducted on PC12 cells indicated that this compound protected against β-amyloid-induced toxicity. This suggests potential applications in treating Alzheimer’s disease by mitigating neurodegeneration .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 1-(3-chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of precursors such as substituted benzaldehydes and amines. For example, the Bischler–Napieralski reaction is widely used, involving acid-catalyzed cyclization of β-phenylethylamides. Key parameters include temperature (80–120°C), solvent (POCl₃, polyphosphoric acid), and substitution patterns on the aryl ring. Optimization of reaction time and stoichiometry of reagents (e.g., 1.2 equivalents of 3-chlorobenzaldehyde) improves yields (30–65%) .
- Data Note : Lower yields (<30%) are observed with bulky substituents due to steric hindrance during cyclization.
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for assigning methoxy (δ ~3.8–4.0 ppm), tetrahydroisoquinoline core protons (δ ~2.5–4.5 ppm), and aromatic protons (δ ~6.8–7.4 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 314.0845 for C₁₇H₁₇ClNO⁺). IR spectroscopy identifies functional groups like C-Cl (750 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
Q. How does the 3-chlorophenyl substituent affect solubility and purification?
- Methodology : The hydrophobic 3-chlorophenyl group reduces aqueous solubility, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Recrystallization in ethanol/water mixtures (7:3 v/v) yields pure crystals. Solubility in DMSO (≥10 mg/mL) is critical for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in tetrahydroisoquinoline derivatives?
- Methodology : Systematic substitution at positions 1, 7, and the tetrahydroisoquinoline core is performed. For example:
- Position 1 : Replacing 3-chlorophenyl with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) but reduces CNS permeability.
- Position 7 : Methoxy-to-hydroxy substitution improves antioxidant capacity (IC₅₀ ~15 µM in DPPH assay) but increases metabolic instability .
- Data Contradiction : Some studies report conflicting cytotoxicity data (e.g., IC₅₀ = 8 µM vs. 25 µM in HepG2 cells), possibly due to assay conditions (serum concentration, incubation time) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Standardize assay protocols (e.g., MTT vs. resazurin assays) and validate results across multiple cell lines. Meta-analysis of published IC₅₀ values identifies outliers. For example, discrepancies in neurotoxicity data may arise from differences in blood-brain barrier models (in vitro vs. ex vivo) .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) induce stereoselectivity. For instance, (1S,3S)-configured analogs show 10-fold higher affinity for σ₁ receptors (Kᵢ = 12 nM) compared to racemic mixtures .
Q. What computational methods predict binding modes to biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like topoisomerase II or NMDA receptors. Key interactions include:
- 3-Chlorophenyl : Hydrophobic contact with Leu300 (topo II).
- Methoxy group : Hydrogen bonding with Asp542 (NMDA) .
Q. How to design experiments for target identification and validation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
